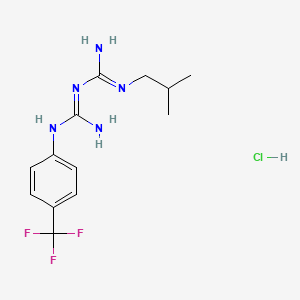
AMPK activator 2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPK activator 2 (hydrochloride) is a fluorine-containing proguanil derivative known for its ability to up-regulate the AMP-activated protein kinase (AMPK) signaling pathway and down-regulate the mammalian target of rapamycin (mTOR)/4E-binding protein 1 (4EBP1)/p70 ribosomal protein S6 kinase (p70S6K) pathway . This compound has shown potential in inhibiting the proliferation and migration of various human cancer cell lines, making it a promising candidate for cancer research and therapy .
Métodos De Preparación
The synthesis of AMPK activator 2 (hydrochloride) involves multiple steps, including the introduction of fluorine and chlorine atoms into the proguanil structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
AMPK activator 2 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
AMPK activator 2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the AMPK signaling pathway and its regulation.
Biology: Researchers use the compound to investigate the role of AMPK in cellular energy homeostasis and its effects on various cellular processes.
Medicine: The compound has shown potential in cancer research, particularly in inhibiting the proliferation and migration of cancer cells.
Industry: The compound’s ability to modulate the AMPK pathway makes it a valuable tool in the development of new drugs and therapeutic agents.
Mecanismo De Acción
AMPK activator 2 (hydrochloride) exerts its effects by up-regulating the AMPK signaling pathway and down-regulating the mTOR/4EBP1/p70S6K pathway . AMPK is a central regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy production and consumption . The compound’s ability to inhibit the mTOR pathway further enhances its potential as a therapeutic agent for cancer and metabolic diseases .
Comparación Con Compuestos Similares
AMPK activator 2 (hydrochloride) is unique in its ability to simultaneously up-regulate the AMPK pathway and down-regulate the mTOR pathway . Similar compounds include:
Metformin: A widely used diabetes medication that activates AMPK indirectly.
AICAr (5-Aminoimidazole-4-carboxamide ribonucleotide): A direct activator of AMPK used in research.
Berberine: A natural product that activates AMPK and has potential therapeutic effects in metabolic diseases.
Compared to these compounds, AMPK activator 2 (hydrochloride) offers a unique combination of AMPK activation and mTOR inhibition, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H19ClF3N5 |
|---|---|
Peso molecular |
337.77 g/mol |
Nombre IUPAC |
(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H |
Clave InChI |
XNTYRKPRMWJMAZ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F.Cl |
SMILES canónico |
CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















